![molecular formula C16H16N2O3 B14181941 4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione CAS No. 922499-46-5](/img/structure/B14181941.png)
4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione is a heterocyclic compound that belongs to the class of pyrroloquinolines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the use of Friedländer condensation, where an anthranilic acid derivative reacts with a ketone in the presence of an acid catalyst . Another approach is the multicomponent reaction, which allows for the simultaneous formation of multiple bonds in a single step .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable resources, can make the production more sustainable .
化学反应分析
Types of Reactions
4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学研究应用
4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe for detecting biological molecules and as a ligand for studying protein interactions.
Medicine: It is being investigated for its potential as an anticancer agent and as a therapeutic for other diseases.
作用机制
The mechanism of action of 4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, its fluorescent properties can be attributed to the conjugated system within the quinoline ring, which allows for the absorption and emission of light at specific wavelengths .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline ring and exhibit different biological activities.
Uniqueness
4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
922499-46-5 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
4-ethyl-2-propylpyrrolo[3,4-b]quinoline-1,3,9-trione |
InChI |
InChI=1S/C16H16N2O3/c1-3-9-18-15(20)12-13(16(18)21)17(4-2)11-8-6-5-7-10(11)14(12)19/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
VGWAFJCWLYXIGL-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2=C(C1=O)N(C3=CC=CC=C3C2=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
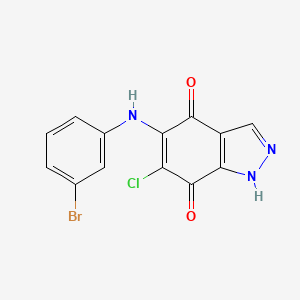

![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
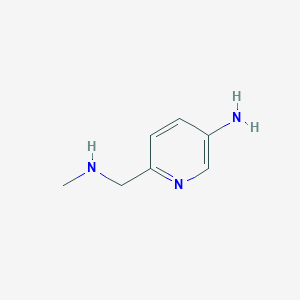
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)

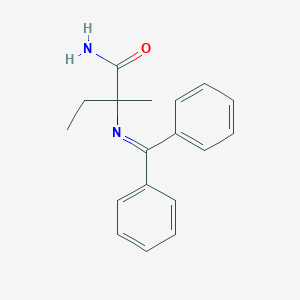
![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)
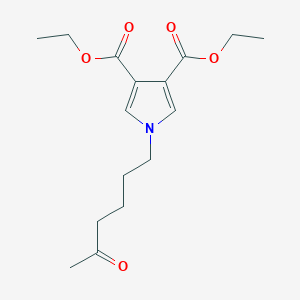
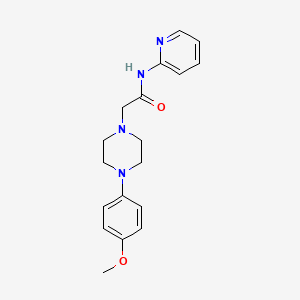
![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)


